methyl (4-(N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)phenyl)carbamate
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Overview
Description
Methyl (4-(N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)phenyl)carbamate is a useful research compound. Its molecular formula is C15H15N5O6S and its molecular weight is 393.37. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
A study led by Hussein (2018) explored the synthesis of novel sulfonamide hybrids, including sulfonamide carbamates, by reacting N-substituted 4-isothiocyanatophenyl sulfonamides with ethyl carbamate. These compounds were evaluated for their antimicrobial activities, with certain derivatives showing significant activity against tested bacteria. The research highlights the potential of such compounds in antimicrobial applications and provides insights into their molecular docking studies, offering a foundation for future drug design (Hussein, 2018).
Photochemical Decomposition
Zhou and Moore (1994) investigated the photochemical decomposition of sulfamethoxazole, which shares structural similarities with the compound , including the 5-methylisoxazol-3-yl component. Their findings on the photolability and primary photoproducts of sulfamethoxazole in acidic aqueous solutions contribute to understanding the environmental fate and transformation of related compounds (Zhou & Moore, 1994).
Novel Carbazole Conjugates
Research by Verma, Awasthi, and Jain (2022) on the synthesis of newer carbazole conjugates, involving reactions with ethyl chloro-acetate to form derivatives including oxadiazol-amines, demonstrates the versatility and potential of incorporating oxadiazolyl and isoxazolyl groups into complex molecules for biological screening. These compounds were subjected to various characterizations and biological screenings, underscoring the importance of structural diversity in medicinal chemistry (Verma, Awasthi, & Jain, 2022).
Heterocyclic Rearrangements
A study by Vivona, Cusmano, and Macaluso (1977) on the rearrangements of oxadiazoles and isoxazoles involving a sulfur atom provides fundamental insights into the chemical behavior and reactivity of these heterocycles. Understanding these rearrangements is crucial for the synthesis and modification of complex molecules containing oxadiazolyl and isoxazolyl units, offering pathways for the development of new pharmaceuticals and materials (Vivona, Cusmano, & Macaluso, 1977).
Mechanism of Action
Target of Action
Similar compounds based on sulfamethoxazole have been tested for their anticancer and antimicrobial properties
Mode of Action
It’s known that sulfamethoxazole derivatives can have anticancer effects . They may interact with cancer cells, disrupting their growth and proliferation. The compound’s antimicrobial properties could be due to its interaction with bacterial cells, inhibiting their growth or killing them directly .
Biochemical Pathways
Based on its potential anticancer and antimicrobial properties, it might interfere with the biochemical pathways involved in cell growth and proliferation in cancer cells, and it might disrupt essential metabolic pathways in microbes .
Pharmacokinetics
A major type of sulfamethoxazole detected in urine is its derivative n4-acetyl, which is produced during metabolism . This suggests that this compound might also undergo metabolism to form derivatives that can be excreted in the urine.
Result of Action
Based on the potential anticancer and antimicrobial properties of similar compounds, it’s plausible that this compound could inhibit the growth of cancer cells and microbes .
Action Environment
The action environment of this compound can influence its efficacy and stability. Factors such as pH, temperature, and the presence of other substances can affect the compound’s activity. For instance, the presence of DMSO resulted in the formation of a form of a similar compound, where the solvent molecule disrupted amide-amide interactions . This suggests that the action environment can significantly influence the behavior and efficacy of this compound.
properties
IUPAC Name |
methyl N-[4-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methylsulfamoyl]phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O6S/c1-9-7-12(19-25-9)14-18-13(26-20-14)8-16-27(22,23)11-5-3-10(4-6-11)17-15(21)24-2/h3-7,16H,8H2,1-2H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSQKNCWINKBRLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NOC(=N2)CNS(=O)(=O)C3=CC=C(C=C3)NC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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